Lactate Dehydrogenase Isoform Selectivity: 4,7‑Disubstituted Dihydroxynaphthoic Acids vs. Gossypol
Dihydroxynaphthoic acids bearing substituents at the 4‑ and 7‑positions—a structural class to which 4,5‑dihydroxy‑7‑methoxy‑2‑naphthalenecarboxylic acid methyl ester belongs—exhibit >200‑fold selectivity among human lactate dehydrogenase isoforms A4, B4, and C4. In contrast, the parent polyphenol gossypol is a non‑selective competitive inhibitor of NADH binding with Ki values of 1.9 µM (LDH‑A4), 1.4 µM (LDH‑B4), and 4.2 µM (LDH‑C4). Optimized derivatives within this 4,7‑disubstituted series achieve dissociation constants as low as 30 nM [1]. The target compound’s substitution pattern places it directly within this high‑selectivity scaffold class, providing a strong structural rationale for prioritizing it over non‑4,7‑disubstituted naphthoic acid analogs that lack this selectivity advantage.
| Evidence Dimension | LDH isoform selectivity (fold‑selectivity among LDH‑A4, ‑B4, ‑C4) |
|---|---|
| Target Compound Data | >200‑fold selectivity (inferred from the 4,7‑disubstituted dihydroxynaphthoic acid class) |
| Comparator Or Baseline | Gossypol: Ki 1.9 µM (LDH‑A4), 1.4 µM (LDH‑B4), 4.2 µM (LDH‑C4); non‑selective |
| Quantified Difference | Selectivity improvement >200‑fold relative to gossypol |
| Conditions | Competitive inhibition of NADH binding; purified human LDH isoforms; biochemical assay (PMID 11377399) |
Why This Matters
For drug‑discovery programs targeting specific LDH isoforms (e.g., LDH‑C4 for male contraception or LDH‑A4 for cancer metabolism), this scaffold class offers a selectivity window that is unattainable with non‑selective inhibitors such as gossypol, directly influencing candidate prioritization and procurement decisions.
- [1] Yu Y, Deck LM, Hunsaker LA, et al. Selective active site inhibitors of human lactate dehydrogenases A4, B4, and C4. Biochem Pharmacol. 2001;62(1):81-89. PMID 11377399. View Source
